molecular formula C13H11NO3 B1341654 (2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid CAS No. 910443-20-8

(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid

Cat. No.: B1341654
CAS No.: 910443-20-8
M. Wt: 229.23 g/mol
InChI Key: ZQFOLJRJRIULOB-UHFFFAOYSA-N
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Description

(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid is an organic compound with the molecular formula C13H11NO3 It features a pyrrole ring substituted with a formyl group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid can be achieved through several methods. One common approach involves the condensation of 2-formylpyrrole with phenylacetic acid under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in a suitable form for further applications .

Chemical Reactions Analysis

Types of Reactions

(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the phenylacetic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid is unique due to the presence of both a formyl group and a phenylacetic acid moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-formylpyrrol-1-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-11-7-4-8-14(11)12(13(16)17)10-5-2-1-3-6-10/h1-9,12H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFOLJRJRIULOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268136
Record name 2-Formyl-α-phenyl-1H-pyrrole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-20-8
Record name 2-Formyl-α-phenyl-1H-pyrrole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910443-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formyl-α-phenyl-1H-pyrrole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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